Tumor-Initiating Activity in Mouse Skin: 10.9-Fold Lower Potency vs. DMBA-3,4-Diol Establishes a Distinct Proximate Carcinogen Profile
In the mouse skin two-stage tumorigenesis model, the 3,4-diol of 7-OHM-12-MBA (target compound) produced a tumor incidence of only 0.9 papillomas/mouse after 23 weeks of promotion at a dose of 3 nmol/mouse, compared to 9.8 papillomas/mouse for the 3,4-diol of DMBA at the identical dose level—a 10.9-fold difference [1]. The parent compound 7-OHM-12-MBA yielded 0.26 papillomas/mouse, while DMBA itself produced 2.9 papillomas/mouse. This demonstrates that the target compound is a proximate carcinogen of 7-OHM-12-MBA, not of DMBA, and that it contributes to DMBA's overall carcinogenicity through a distinct hydroxymethyl-derivative pathway rather than the primary DMBA-3,4-diol pathway [1].
| Evidence Dimension | Tumor-initiating activity (papillomas/mouse at 3 nmol/mouse, 23 weeks promotion) |
|---|---|
| Target Compound Data | 0.9 papillomas/mouse |
| Comparator Or Baseline | DMBA-3,4-diol: 9.8 papillomas/mouse; 7-OHM-12-MBA: 0.26 papillomas/mouse; DMBA: 2.9 papillomas/mouse |
| Quantified Difference | 10.9-fold lower than DMBA-3,4-diol; 3.5-fold higher than 7-OHM-12-MBA; 3.2-fold lower than DMBA |
| Conditions | Mouse skin two-stage tumorigenesis model; single initiating dose of 3 nmol/mouse topically applied; promotion with 12-O-tetradecanoylphorbol-13-acetate (TPA) twice weekly for 23 weeks; Sencar or CD-1 mice |
Why This Matters
This disproves the assumption that all bay-region 3,4-diols are equipotent tumor initiators: the target compound's unique hydroxymethyl substitution at position 7 dramatically attenuates tumorigenic potency relative to the DMBA-3,4-diol, making it the correct choice for studies focused on the 7-OHM-12-MBA branch of DMBA metabolic activation rather than the primary DMBA pathway.
- [1] Wislocki PG, Gadek KM, Chou MW, Yang SK, Lu AYH. Carcinogenicity and Mutagenicity of the 3,4-Dihydrodiols and Other Metabolites of 7,12-Dimethylbenz(a)anthracene and Its Hydroxymethyl Derivatives. Cancer Res. 1980;40(10):3661-3664. View Source
